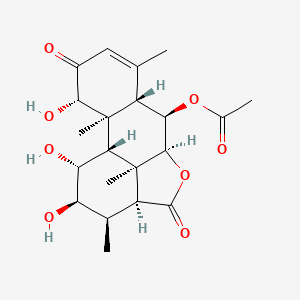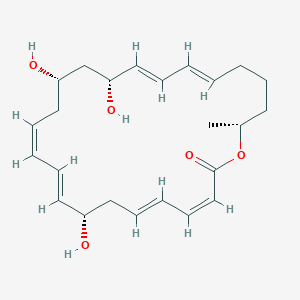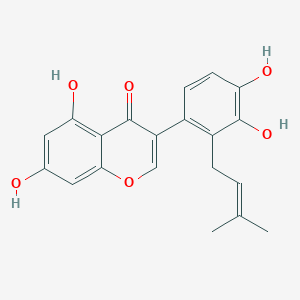
2-(Oxiran-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxiran-2-yl)pyridine is a compound with a pyridine ring and an epoxide group . It has a molecular weight of 121.14 and its IUPAC name is 2-(2-oxiranyl)pyridine .
Synthesis Analysis
The synthesis of 2-(Oxiran-2-yl)pyridine and related compounds has been the subject of several studies . For instance, a regioselective, convergent, and additive-free approach for the synthesis of pyrido[1,4]oxazocines has been developed, which involves the tandem reactions of 4-Cl- and 2-Cl-substituted 3-(oxiran-2-yl)pyridines with a variety of ethanolamines .Molecular Structure Analysis
The molecular structure of 2-(Oxiran-2-yl)pyridine is represented by the linear formula C7H7NO . The InChI code for this compound is 1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2 .Chemical Reactions Analysis
The chemical reactions involving 2-(Oxiran-2-yl)pyridine have been explored in various studies . For example, a highly efficient PIFA-mediated Hofmann reaction of o-(pyridin-2-yl)aryl amides has been developed to selectively and rapidly construct various potential photocatalytically active 6H-pyrido[1,2-c]quinazolin-6-one derivatives .Physical And Chemical Properties Analysis
2-(Oxiran-2-yl)pyridine is a liquid at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-(Oxiran-2-yl)pyridine serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its oxirane ring can undergo ring-opening reactions to introduce new functional groups, facilitating the creation of complex molecules . This property is particularly valuable in the development of pharmaceuticals and agrochemicals where heterocycles play a crucial role.
Pharmaceutical Research
In pharmaceutical research, 2-(Oxiran-2-yl)pyridine is used to synthesize pyridine derivatives that exhibit a wide range of biological activities. These activities include antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer properties . The compound’s ability to interact with various biological targets makes it a significant contributor to medicinal chemistry.
Material Science
The compound finds applications in material science, particularly in the synthesis of novel materials with specific properties. For instance, it can be used to create ionic liquid monomers that form part of conductive polymers or as a precursor for creating epoxy networks . These materials have potential uses in electronics, coatings, and adhesives.
Chemical Synthesis
In chemical synthesis, 2-(Oxiran-2-yl)pyridine is employed in various reactions, including cycloadditions and nucleophilic substitutions, to construct complex organic molecules . Its reactivity allows chemists to build a diverse array of structures, which can be further modified for different applications.
Agriculture
The pyridine moiety of 2-(Oxiran-2-yl)pyridine is significant in the design of agrochemicals. Pyridine derivatives are known to modify the properties of compounds, sometimes changing their application, and can act as a unique pharmacophore in plant protection chemicals .
Biotechnology
In biotechnology, the compound’s derivatives are explored for their potential in developing new biologically active compounds. These compounds may have applications in cancer treatment, as they can target specific pathways involved in tumor growth and metastasis .
Safety and Hazards
properties
IUPAC Name |
2-(oxiran-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZRYTWXFWRYPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431419 |
Source


|
| Record name | Pyridine, 2-oxiranyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxiran-2-yl)pyridine | |
CAS RN |
55967-94-7 |
Source


|
| Record name | Pyridine, 2-oxiranyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is 2-(Oxiran-2-yl)pyridine considered a valuable building block in organic synthesis?
A1: 2-(Oxiran-2-yl)pyridine possesses a unique structure featuring both a pyridine ring and an epoxide ring. This makes it a versatile building block for synthesizing more complex molecules. Specifically, the research paper highlights its utility in constructing "pyridine/piperidine-decorated crown ethers" []. The epoxide ring can be readily opened by various nucleophiles, leading to the incorporation of diverse functional groups and the creation of new carbon-carbon bonds. The pyridine ring can act as a coordinating site for metal ions or participate in hydrogen bonding interactions. This versatility makes 2-(Oxiran-2-yl)pyridine a valuable precursor for various supramolecular assemblies and potentially biologically active compounds.
Q2: How is 2-(Oxiran-2-yl)pyridine synthesized in the context of this research?
A2: The paper describes a "convenient" synthesis of 2-(Oxiran-2-yl)pyridine using a two-step process starting from 2-vinylpyridine []. The first step involves an NBS-mediated epoxidation of the vinyl group, directly yielding the target compound. This approach highlights the compound's accessibility through readily available starting materials and a straightforward synthetic route.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-Dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1244452.png)



